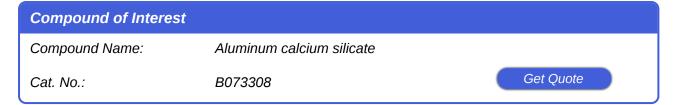


Mitigating cracking in geopolymer composites during curing

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Technical Support Center: Geopolymer Composites

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and materials development professionals mitigate cracking in geopolymer composites during the curing phase.

Frequently Asked Questions (FAQs)

Q1: Why are my geopolymer composites developing cracks during the curing process?

A1: Cracking in geopolymer composites during curing is most often a result of shrinkage. As the geopolymer matrix sets and hardens, it undergoes a volume reduction. If the stresses induced by this shrinkage exceed the tensile strength of the material at an early age, cracks will form.[1]

Q2: What are the primary types of shrinkage that cause cracking?

A2: The main types of shrinkage in geopolymer composites are:

• Drying Shrinkage: This occurs due to the loss of water from the geopolymer pores to the environment. It is a significant cause of long-term cracking, especially in ambient curing conditions.[1] Geopolymer composites can exhibit higher drying shrinkage compared to traditional cement-based materials due to their pore structure.[1]



- Autogenous Shrinkage: This is a macroscopic volume reduction that occurs due to the chemical reactions of geopolymerization, without any moisture loss to the environment.
- Thermal Shrinkage: This happens as the composite cools down after the heat of the geopolymerization reaction or after a heat-curing cycle.

Q3: What are the key factors I can control to prevent or minimize cracking?

A3: Cracking can be controlled by carefully managing three main aspects of your experiment:

- Mix Design: Optimization of the raw materials and activator solution is critical. This includes
 the water-to-solid ratio, the type and concentration of the alkali activator, and the chemical
 composition of the aluminosilicate source (e.g., fly ash, slag).[2]
- Curing Conditions: The temperature, humidity, and duration of the curing process significantly influence shrinkage and strength development.[2][3]
- Use of Additives: Incorporating specific additives like fibers, chemical admixtures, or nanoparticles can effectively counteract shrinkage stresses.[4][5]

Troubleshooting Guide: Curing-Related Cracking

Issue: Significant surface cracking is observed after heat curing.

Possible Cause	Recommended Solution	
Rapid Moisture Loss	The elevated temperature accelerates water evaporation from the surface, causing high differential shrinkage.	
Excessive Curing Temperature	Curing at temperatures that are too high (e.g., >90°C) or for an extended duration can sometimes lead to sample failure and cracking due to induced thermal stresses.[6][7][8]	
High Alkali Concentration	A very high concentration of the alkaline activator can increase the initial reaction rate and subsequent shrinkage.[2]	



Issue: Cracks appear during or after ambient (room temperature) curing.

Possible Cause	Recommended Solution	
High Drying Shrinkage	The mix is inherently prone to high shrinkage due to factors like a high water-to-binder ratio or an unoptimized activator. Excess water not consumed in the reaction evaporates, leading to significant shrinkage.[2]	
Low Early-Age Tensile Strength	The composite's tensile strength is not developing fast enough to resist the internal stresses from autogenous and drying shrinkage.	
High Capillary Tension	The pore structure of the geopolymer matrix leads to high capillary tensile stress as water evaporates.	

Quantitative Data on Shrinkage Mitigation Strategies

The following table summarizes the effectiveness of various chemical additives in reducing shrinkage in geopolymer composites.

Mitigation Strategy	Additive Type	Typical Dosage (% of binder)	Shrinkage Reduction Potential
Chemical Admixtures	Superabsorbent Polymers (SAPs)	0.3%	Up to 70%[5]
Shrinkage-Reducing Admixtures (SRAs)	3.0%	~55%[5]	
Expansive Agents (EAs)	3.0%	~45%[5]	-
Nanoparticles (NPs)	3.0%	~30%[5]	-
Precursor Modification	Fly Ash + Slag + Silica Fume	30% replacement of Fly Ash	Up to 60%[9]



Experimental Protocols

Protocol 1: Measurement of Drying Shrinkage

Objective: To quantify the length change of geopolymer mortar or concrete bars during drying. This method is adapted from ASTM C157 / C157M.

Methodology:

- Sample Preparation: Cast fresh geopolymer composite into prism molds (e.g., 25 x 25 x 285 mm) with gauge studs embedded at each end.
- Initial Curing: Cure the specimens according to your experimental plan (e.g., 24 hours at 75°C and 95% RH).
- Demolding and Initial Reading: After the initial curing period, demold the specimens. Allow them to cool to a standard temperature (e.g., 23 ± 2°C). Take the initial length reading using a length comparator. This serves as the zero-point measurement.
- Drying Phase: Immediately place the specimens in a controlled environment (e.g., 23 ± 2°C and 50 ± 4% relative humidity).
- Subsequent Readings: Take length measurements at regular intervals (e.g., 1, 3, 7, 14, 28, and 56 days).
- Calculation: Calculate the percentage of drying shrinkage at any age as follows: Shrinkage
 (%) = [(Initial Reading Subsequent Reading) / Gauge Length] x 100 Gauge Length is the effective distance between the embedded studs.

Protocol 2: Evaluating the Efficacy of Fiber Reinforcement on Crack Mitigation

Objective: To assess the ability of fibers to control cracking under restrained shrinkage conditions. This method is conceptually based on restrained ring tests (ASTM C1581 / C1581M).

Methodology:

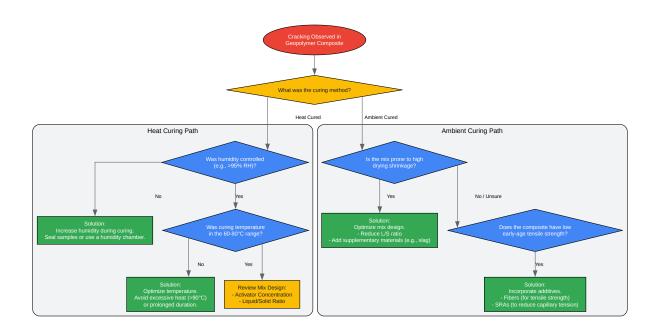


- Sample Preparation: Prepare two batches of geopolymer composite: a control mix and a fiber-reinforced mix (e.g., with 1.0% by volume of polypropylene fibers).
- Casting: Cast the geopolymer from each batch into a circular mold around a rigid steel ring.
 This setup restrains the material from shrinking freely.
- Curing: Cure both the control and fiber-reinforced ring specimens under identical conditions (e.g., ambient laboratory conditions that promote drying shrinkage).
- Monitoring: Visually inspect the rings at regular intervals for the appearance of cracks.
 Record the time to first cracking for each specimen.
- Analysis:
 - Compare the time-to-cracking for the control and fiber-reinforced specimens. A longer time-to-cracking for the fiber mix indicates improved crack resistance.
 - Once cracked, monitor the crack width over time using a crack-width microscope. Fibers are expected to keep crack widths significantly smaller compared to the plain geopolymer.

Visualizations

Troubleshooting Workflow for Curing-Related Cracks



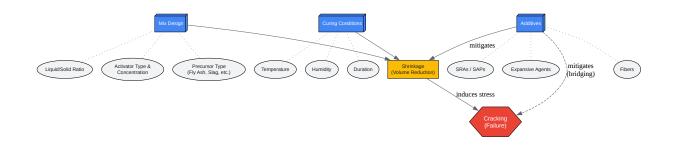


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Caption: A decision tree to diagnose and resolve cracking issues based on the curing method.

Key Factors Influencing Shrinkage and Cracking





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Caption: An influence diagram showing the relationship between key factors and cracking.

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